

# How to dissolve and prepare OR-1855 for research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **OR-1855**

Cat. No.: **B022602**

[Get Quote](#)

## Application Notes and Protocols for OR-1855

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

**OR-1855** is the principal active metabolite of Levosimendan, a calcium sensitizer utilized in the management of acutely decompensated congestive heart failure.[1][2] Within the body, a small fraction of Levosimendan is metabolized by intestinal bacteria into **OR-1855** (amino-phenolpyridazinone).[3] This intermediate is then acetylated to form another pharmacologically active metabolite, OR-1896.[3][4] Due to their long half-lives of approximately 70-80 hours, these metabolites are responsible for the sustained therapeutic effects observed after Levosimendan administration.[2][3]

Recent research has highlighted that **OR-1855** itself possesses pharmacological effects, particularly anti-inflammatory properties in the endothelium.[5][6] It has been shown to inhibit the formation of reactive oxygen species (ROS) and inactivate several key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5][7] These findings suggest a role for **OR-1855** in studies related to vascular dysfunction and inflammation.[5]

## Physicochemical and Solubility Data

Proper dissolution is critical for ensuring the stability and activity of **OR-1855** in experimental settings. The following tables summarize the key physicochemical properties and solubility data

for **OR-1855**.

Table 1: Physicochemical Properties of **OR-1855**

| Property               | Value              | Source               |
|------------------------|--------------------|----------------------|
| CAS Number             | 101328-85-2        | <a href="#">[1]</a>  |
| Molecular Formula      | $C_{11}H_{13}N_3O$ | <a href="#">[8]</a>  |
| Molecular Weight       | 203.25 g/mol       | <a href="#">[8]</a>  |
| Appearance             | Solid              | <a href="#">[9]</a>  |
| pKa (Strongest Acidic) | 11.79              | <a href="#">[10]</a> |
| pKa (Strongest Basic)  | 3.76               | <a href="#">[10]</a> |

Table 2: Solubility of **OR-1855**

| Solvent | Solubility            | Comments                                      | Source               |
|---------|-----------------------|-----------------------------------------------|----------------------|
| DMSO    | 100 mg/mL (492.03 mM) | Requires sonication for complete dissolution. | <a href="#">[1]</a>  |
| Water   | 0.378 mg/mL           | Predicted value.                              | <a href="#">[10]</a> |

## Preparation and Storage of Stock Solutions

This section provides a detailed protocol for the preparation and storage of **OR-1855** stock solutions to ensure consistency and preserve compound integrity for research applications.

## Materials

- **OR-1855** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or cryovials

- Ultrasonic water bath
- Vortex mixer
- Calibrated pipettes

## Protocol for Preparing a 10 mM DMSO Stock Solution

- Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet (BSC), to prevent contamination.
- Weighing: Accurately weigh the desired amount of **OR-1855** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.03 mg of **OR-1855** (Molecular Weight = 203.25 g/mol ).
- Dissolution:
  - Add the appropriate volume of sterile DMSO to the vial containing the **OR-1855** powder.
  - Vortex the solution briefly to mix.
  - To ensure complete dissolution, place the vial in an ultrasonic water bath.<sup>[1]</sup> Heating the tube to 37°C may also aid solubility.<sup>[1]</sup>
  - Visually inspect the solution to confirm that all solid material has dissolved.
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.<sup>[1][7]</sup>
- Storage:
  - For long-term storage (up to 6 months), store the aliquots at -80°C.<sup>[1][7]</sup>
  - For short-term storage (up to 1 month), store at -20°C.<sup>[1][7]</sup>
  - Always protect the stock solution from light.<sup>[1][7]</sup>

## Workflow for Stock Solution Preparation



[Click to download full resolution via product page](#)

Workflow for preparing **OR-1855** stock solutions.

## Application in Cell-Based Assays

**OR-1855** has been shown to exert anti-inflammatory effects in Human Umbilical Vein Endothelial Cells (HUVECs).<sup>[7]</sup> The following protocol is a general guideline for treating cultured cells with **OR-1855**.

## Protocol for Treating Cultured Cells

- Cell Culture: Culture cells (e.g., HUVECs) to the desired confluence in the appropriate growth medium.
- Prepare Working Solution:
  - Thaw an aliquot of the **OR-1855** DMSO stock solution at room temperature.
  - Dilute the stock solution to the final desired concentration in pre-warmed, serum-free or complete cell culture medium. For example, to achieve a final concentration of 10  $\mu$ M, dilute the 10 mM stock solution 1:1000 in the medium.
  - Note: The final concentration of DMSO should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
- Cell Treatment:
  - Remove the existing medium from the cultured cells.
  - Add the medium containing the desired concentration of **OR-1855** (the working solution) to the cells.
  - In studies investigating inflammatory responses, cells are often pre-incubated with **OR-1855** (e.g., for 30 minutes) before stimulation with an inflammatory agent like Interleukin-1 beta (IL-1 $\beta$ ).[\[5\]](#)[\[7\]](#)[\[11\]](#)
- Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Downstream Analysis: After incubation, cells can be harvested and processed for various downstream analyses, such as Western blotting, qRT-PCR, or flow cytometry.[\[5\]](#)[\[6\]](#)

## Example Experimental Workflow: Investigating MAPK Signaling



[Click to download full resolution via product page](#)

Workflow for studying **OR-1855**'s effect on MAPK signaling.

## Mechanism of Action: Signaling Pathway

**OR-1855** exerts its anti-inflammatory effects in endothelial cells by inhibiting cytokine-induced signaling pathways. Specifically, upon stimulation with IL-1 $\beta$ , **OR-1855** has been demonstrated to decrease the phosphorylation (and thus, the activation) of the MAP kinases p38, ERK1/2, and JNK.[3][5][7] This leads to a reduction in downstream inflammatory responses, such as ROS production.[6][7]



[Click to download full resolution via product page](#)

OR-1855 inhibits IL-1 $\beta$ -induced MAPK activation.

## Safety and Handling

- Handling: Avoid inhalation and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
- Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[9]
- Incompatibility: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9]
- For complete safety information, refer to the Safety Data Sheet (SDS).[9]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. glpbio.com [glpbio.com]
- 2. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. OR-1855|101328-85-2|MSDS [dcchemicals.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [How to dissolve and prepare OR-1855 for research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b022602#how-to-dissolve-and-prepare-or-1855-for-research\]](https://www.benchchem.com/product/b022602#how-to-dissolve-and-prepare-or-1855-for-research)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)